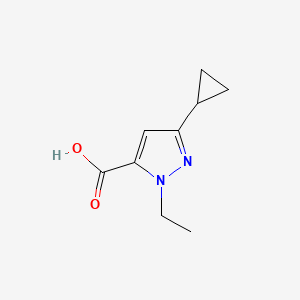

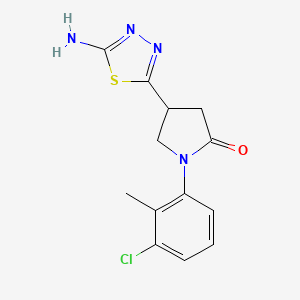

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is the tandem addition-cyclisation reaction of 3-methoxyphthalide anions to 3,4-dihydroisoquinolines, which affords spiro-substituted protoberberines . Another method involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which yields 2-anilinoquinolines . Additionally, a base-catalyzed tandem cyclization process can be used to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are key structures in many natural products . Ruthenium-catalyzed synthesis is also reported, where substituted quinolines are obtained from anilines and 1,3-diols .

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, can be used to analyze the molecular structure of quinoline derivatives. Ab initio (HF) and DFT (B3LYP) calculations can provide insights into molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities . These computational methods help in understanding the molecular structure and predicting the physical properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to their reactive sites. The synthesis methods mentioned above involve the formation of new C-N bonds and cyclization reactions that are crucial for constructing the quinoline core . The position of substituents on the quinoline ring is crucial for the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one," are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, boiling point, melting point, and stability. The antiproliferative evaluation of certain quinoline derivatives has shown that the position and nature of substituents significantly impact their biological activity, with some compounds exhibiting potent activity against solid cancer cells .

Propriétés

IUPAC Name |

3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIISNZVHWGNMMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1293991.png)

![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1293993.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1293995.png)

![3-[(2-Fluorobenzyl)oxy]azetidine](/img/structure/B1293998.png)

![4-[(5-{[(4-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1294000.png)

![5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1294002.png)

![3-(2-Chlorophenyl)-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1294003.png)